2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
Overview
Description
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is further substituted with a 1,3-benzodioxole and a methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Introduction of the 1,3-Benzodioxole Group: The 1,3-benzodioxole moiety can be introduced through a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated quinazolinone and a 1,3-benzodioxole derivative occurs.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone intermediate reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the double bond or the quinazolinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing new substituents such as halogens, alkyl, or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Gene Expression: Modulating gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Shares the 1,3-benzodioxole moiety and has similar reactivity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the 1,3-benzodioxole group and exhibits similar biological activities.
Uniqueness
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its quinazolinone core, coupled with the 1,3-benzodioxole and methoxyphenyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-28-20-9-5-4-8-19(20)26-23(25-18-7-3-2-6-17(18)24(26)27)13-11-16-10-12-21-22(14-16)30-15-29-21/h2-14H,15H2,1H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTJYYCOBQAFBP-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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